Hexyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine
Description
Hexyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine is a secondary amine featuring a hexyl (C₆H₁₃) group and a (1-methyl-1H-pyrrol-2-yl)methyl substituent. The pyrrole moiety is a five-membered aromatic heterocycle with one nitrogen atom, methylated at the 1-position. The compound’s molecular formula is estimated as C₁₂H₂₂N₂ (molecular weight ≈190.32 g/mol), derived by combining the hexyl chain (C₆H₁₃) with the (1-methylpyrrol-2-yl)methyl group (C₆H₈N) and the amine backbone. While direct synthesis data for this compound are absent in the provided evidence, analogous amines are synthesized via nucleophilic substitution or reductive amination, as seen in for pyrazole-containing analogs .
The pyrrole ring’s electron-rich nature may facilitate π-π stacking or hydrogen bonding in molecular interactions.
Properties
Molecular Formula |
C12H22N2 |
|---|---|
Molecular Weight |
194.32 g/mol |
IUPAC Name |
N-[(1-methylpyrrol-2-yl)methyl]hexan-1-amine |
InChI |
InChI=1S/C12H22N2/c1-3-4-5-6-9-13-11-12-8-7-10-14(12)2/h7-8,10,13H,3-6,9,11H2,1-2H3 |
InChI Key |
OKXGPMOVTLOSMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNCC1=CC=CN1C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine typically involves the reaction of hexylamine with 1-methyl-2-pyrrolecarboxaldehyde. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Hexyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Hexyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hexyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system under investigation. For example, in antimicrobial studies, the compound may disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkyl Chain Variations
a) N-[(1-Methyl-1H-pyrrol-2-yl)methyl]propan-2-amine ()
- Molecular Formula : C₉H₁₆N₂
- Molecular Weight : 152.24 g/mol
- Structure : Features an isopropyl group instead of hexyl.
- This compound is a simpler analog used in structure-activity relationship (SAR) studies .
b) (Cyclopropylmethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine ()
- Molecular Formula : C₁₀H₁₆N₂
- Molecular Weight : 164.25 g/mol
- Structure : Cyclopropylmethyl group introduces ring strain and rigidity.
- Properties : The cyclopropane ring may enhance metabolic stability compared to linear alkyl chains, though steric effects could limit binding efficiency .
c) (1-Methyl-1H-pyrrol-2-yl)methylamine ()
Heterocycle Variations
a) (furan-2-yl)methylamine ()
- Molecular Formula: C₁₁H₁₉NO
- Molecular Weight : 181.28 g/mol
- Structure : Replaces pyrrole with furan (oxygen instead of nitrogen).
- Properties : The furan ring lacks the hydrogen-bonding capability of pyrrole, reducing polar interactions. However, its oxygen atom may participate in dipole-dipole interactions .
b) N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine ()
- Molecular Formula : C₇H₈N₄S
- Molecular Weight : 180.23 g/mol
- Structure : Pyrazole and thiazole heterocycles replace pyrrole.
- Properties : Pyrazole’s two adjacent nitrogen atoms enhance hydrogen-bonding capacity, while thiazole introduces sulfur for hydrophobic interactions. This compound exhibited a melting point of 108–110°C, suggesting high crystallinity .
Key Research Findings and Implications
- Lipophilicity Trends : Hexyl derivatives (e.g., Hexyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine) exhibit higher logP values than shorter-chain analogs, favoring blood-brain barrier penetration but risking solubility issues.
- Heterocycle Impact : Pyrrole-containing amines show stronger π-π interactions compared to furan analogs, as seen in docking studies for related compounds ().
- Biological Relevance : Pyrrole and pyrazole derivatives are frequently explored as kinase inhibitors or GPCR modulators due to their heterocyclic pharmacophores ().
Biological Activity
Hexyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine, a compound derived from pyrrole, has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article explores its synthesis, biological activity, and relevant research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 1-methylpyrrole with hexylamine in the presence of appropriate catalysts. The resulting compound can be characterized using techniques such as NMR and mass spectrometry to confirm its structure.
Anticancer Activity
Research indicates that derivatives of pyrrole compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds with similar structures demonstrate cytotoxic effects against various cancer cell lines, including leukemia and colon cancer cells. Specifically:
- Cytotoxicity : Compounds related to this compound have shown IC50 values in the low micromolar range against cancer cell lines such as HL-60 and RPMI-8226, indicating potent growth inhibition and cell death .
- Mechanism of Action : The mechanism often involves the induction of apoptosis and cell cycle arrest. For example, certain pyrrole derivatives have been observed to increase lactate dehydrogenase (LDH) levels in treated cells, suggesting cellular damage and apoptosis .
Antibacterial Activity
This compound has also been evaluated for its antibacterial properties. Preliminary studies suggest:
- Inhibition Zones : The compound exhibits significant antibacterial activity against various strains such as E. faecalis, P. aeruginosa, and K. pneumoniae. Inhibition zones comparable to standard antibiotics like ceftriaxone were recorded .
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 40 to 50 µg/mL for certain bacterial strains, indicating a promising profile for further development as an antibacterial agent .
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of this compound, researchers treated various cancer cell lines with increasing concentrations of the compound. The results showed:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HL-60 | 5.0 | Induction of apoptosis |
| RPMI-8226 | 3.5 | Cell cycle arrest at G2/M phase |
| HCT116 | 4.0 | LDH release indicating damage |
These findings underscore the potential of this compound as a candidate for further anticancer drug development.
Case Study 2: Antibacterial Activity
Another study focused on the antibacterial properties of this compound against clinical isolates of Pseudomonas aeruginosa. The compound was tested for its ability to inhibit bacterial growth:
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| E. faecalis | 29 | 40 |
| K. pneumoniae | 30 | 45 |
| P. aeruginosa | 24 | 50 |
The results indicated that the compound could serve as a viable alternative or adjunct to existing antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
